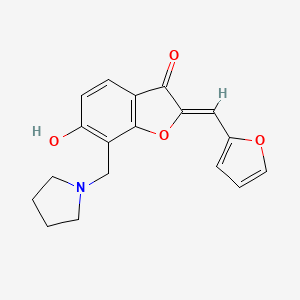

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

- Position 2: A (Z)-configured furan-2-ylmethylene group, which introduces aromaticity and planar geometry.

The Z-configuration at the exocyclic double bond is critical for spatial alignment, influencing biological activity.

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-15-6-5-13-17(21)16(10-12-4-3-9-22-12)23-18(13)14(15)11-19-7-1-2-8-19/h3-6,9-10,20H,1-2,7-8,11H2/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSLIRNXIUWMBX-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's structure features a benzofuran core substituted with a furan moiety and a pyrrolidine group, contributing to its unique pharmacological profile. The presence of hydroxyl and methylene groups enhances its reactivity and potential interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. A derivative tested displayed a reduction of TNF by 93.8% and IL-1 by 98% in macrophage cells, suggesting a potent anti-inflammatory mechanism .

2. Anticancer Activity

Benzofuran derivatives have also demonstrated promising anticancer properties. A study reported that certain benzofuran compounds inhibited the proliferation of human breast cancer MCF-7 cells with IC50 values in the micromolar range . The mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

3. Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been documented against various bacterial strains. For example, studies have shown that certain derivatives exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents . The incorporation of halogen substituents has been linked to enhanced bioactivity .

Case Studies

Several case studies highlight the biological activity of benzofuran derivatives:

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Many benzofurans inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : These compounds may interfere with key signaling pathways such as NF-kB, which regulates inflammation and cell survival.

Comparison with Similar Compounds

Substituent Variations and Structural Implications

The table below compares the target compound with structurally similar benzofuran-3(2H)-one derivatives:

Functional Group Analysis

- Indole/Pyrrolopyridine: Introduces nitrogen heterocycles, enabling hydrogen bonding and charge-transfer interactions .

Position 6 :

Position 7 :

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

- Anticancer Potential: Halogenated derivatives (e.g., bromo, chloro) may induce apoptosis via DNA intercalation or reactive oxygen species (ROS) generation, as seen in selenium-containing benzofurans .

- Antimicrobial Activity : The hydroxy group at position 6 and aromatic substituents at position 2 could disrupt microbial membranes or enzyme active sites .

- Solubility-Bioavailability Trade-off : The pyrrolidine moiety balances lipophilicity, whereas piperazine analogs prioritize solubility, affecting tissue distribution .

Q & A

Basic: What are the common synthetic routes for preparing (Z)-configured benzofuran derivatives like this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzofuran core via cyclization of substituted phenols or ketones using acid/base catalysis .

Condensation : Introduce the furan-2-ylmethylene group via aldol-like condensation between the benzofuran-3-one and furfural derivatives under basic conditions (e.g., NaOH/KOH in ethanol) .

Functionalization : Attach the pyrrolidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, using pyrrolidine and formaldehyde .

Critical Parameters :

- Temperature control (60–80°C for condensation).

- Solvent polarity (ethanol/methanol for solubility and reaction efficiency).

- Stereochemical control via slow addition of reagents to favor (Z)-isomer formation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Confirm (Z)-configuration, substituent positions | -NMR coupling constants ( for transoid double bonds) | |

| Mass Spectrometry (MS) | Verify molecular weight and fragmentation patterns | High-resolution MS (HRMS) for exact mass confirmation | |

| HPLC | Assess purity (>95%) | Reverse-phase C18 column, UV detection at 254 nm | |

| X-ray Crystallography | Resolve ambiguous stereochemistry | Single-crystal diffraction data (e.g., C–C bond lengths < 1.34 Å for double bonds) |

Advanced: How can researchers ensure the (Z)-configuration is retained during synthesis and purification?

Methodological Answer:

- Reaction Control : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring (Z)-isomers. Avoid prolonged heating, which promotes isomerization .

- Analytical Validation :

- NOESY NMR : Detect spatial proximity between the furan methylene proton and benzofuran protons to confirm (Z)-geometry .

- IR Spectroscopy : Monitor carbonyl stretching frequencies (1680–1700 cm) sensitive to conjugation changes .

- Purification : Employ low-temperature column chromatography (4°C) to minimize thermal interconversion .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reliable bioassays) .

Structural Reconfirmation : Use X-ray crystallography to exclude polymorphic or solvate forms that may alter activity .

Assay Standardization :

- Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyridine or piperidine derivatives) to identify substituent-dependent trends .

Advanced: What strategies optimize reaction yields for the pyrrolidin-1-ylmethyl functionalization step?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate Mannich reactions .

- Solvent Optimization : Use dichloromethane (DCM) for better nucleophilicity of pyrrolidine .

- DOE Approach : Apply a factorial design to vary:

- Temperature (40–60°C).

- Molar ratios (1:1.2 benzofuran:pyrrolidine).

- Reaction time (6–12 hours) .

- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .

Basic: What role do substituents (e.g., hydroxyl, pyrrolidin-1-ylmethyl) play in biological activity?

Methodological Answer:

- Hydroxyl Group : Enhances solubility and hydrogen-bonding with targets (e.g., kinases or DNA). Bioactivity drops sharply upon methylation .

- Pyrrolidin-1-ylmethyl : Improves membrane permeability via amine protonation at physiological pH. Replacements with bulkier groups (e.g., piperidine) reduce potency .

- Furan Moiety : Participates in π-π stacking with aromatic residues in enzyme active sites. Bromination at the 5-position of furan increases cytotoxicity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

Substituent Variation :

- Replace pyrrolidine with azepane to test ring size effects on target binding .

- Introduce electron-withdrawing groups (e.g., -NO) on the benzofuran core to modulate redox potential .

Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or DNA helices .

In Vivo Validation : Prioritize analogs with logP < 3.5 and polar surface area < 90 Å for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.